2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
- 2-(4-Bromo-2-methyl-1H-indol-1-yl)ethanamine hydrochloride
- 2-(4-Fluoro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride
Uniqueness
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the indole ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-(4-chloro-2-methylindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-8-7-9-10(12)3-2-4-11(9)14(8)6-5-13;/h2-4,7H,5-6,13H2,1H3;1H |
InChI Key |
IUYVPVRUIMOQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC=C2Cl.Cl |
Origin of Product |
United States |
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